ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate typically involves the reaction of phenothiazine derivatives with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-(10H-phenothiazin-10-ylcarbonyl)-1-piperazinecarboxylate can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic agent with a similar structure.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.
Properties
IUPAC Name |
ethyl 4-(phenothiazine-10-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-20(25)22-13-11-21(12-14-22)19(24)23-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)23/h3-10H,2,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECSYSPEQVAWMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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